6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Physicochemical profiling Drug-likeness Quinazoline-2,4-dione

This 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is the essential 2,4-dione building block for MtUng inhibitor programs. It combines the critical 6,7-dimethoxy hydrogen-bond motif with an N3-phenethyl group that raises logP to 2.77 for passive mycobacterial penetration. Procure alongside the 2-thione isostere BDBM32326 for clean SAR dissection (Bcl-xL vs. MtUng). Fulfills all Lipinski criteria in lead-like space. Secure your lot for robust, reproducible screening.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 899901-36-1
Cat. No. B2407636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione
CAS899901-36-1
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)OC
InChIInChI=1S/C18H18N2O4/c1-23-15-10-13-14(11-16(15)24-2)19-18(22)20(17(13)21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)
InChIKeyJANFEOXENKZIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione (CAS 899901-36-1): Procurement-Relevant Identity and Class Context


6,7-Dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione (CAS 899901-36-1) is a fully synthetic, achiral quinazoline-2,4-dione derivative bearing 6,7-dimethoxy electron-donating groups and a lipophilic 3-phenethyl substituent . It belongs to the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione subclass, which has been investigated for antibacterial and cytotoxic properties in a focused medicinal chemistry series by Kuran et al. [1]. The compound is commercially available as a screening compound and building block (e.g., ChemDiv ID C260-0752) with reported purity, logP, and polar surface area values .

Why 6,7-Dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Generic Quinazoline-2,4-dione Analogs


Substitution at both the 6,7-dimethoxy and the N3-phenethyl positions combinatorially determines physicochemical and target-engagement properties within this scaffold class. The 6,7-dimethoxy motif is essential for interactions observed in the MtUng crystal structures [1], while the N3-phenethyl group markedly elevates lipophilicity (logP 2.77) relative to both the unsubstituted scaffold and the N3-phenyl analog, altering membrane permeability and non-specific binding profiles . Simply interchanging compounds lacking either the dimethoxy or the phenethyl appendage—or selecting the 2-thione isostere—yields a different target-engagement fingerprint, as demonstrated by the divergent Bcl-xL activity of the 2-thione analog versus the MtUng activity of the 2,4-dione core [1][2]. The absence of a single published head-to-head comparison for CAS 899901-36-1 itself means that procurement decisions must currently rely on scaffold-level inference combined with measured physicochemical differentiation, as detailed in Section 3.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione (CAS 899901-36-1) vs. Closest Structural Analogs


Lipophilicity (logP) and Membrane Permeability Potential vs. the N3-Phenyl Analog

The target compound exhibits a measured logP of 2.77 , approximately 0.5–1.0 log units higher than the N3-phenyl analog 6,7-dimethoxy-3-phenylquinazoline-2,4-dione (ChEBI:123212; MW 298.29, C16H14N2O4), which lacks the ethyl spacer and therefore has reduced hydrocarbon surface area. This lipophilicity increase translates into higher predicted membrane passive permeability, a critical parameter for intracellular target access in whole-cell antibacterial and anticancer assays [1]. The logD7.4 of the target compound is 2.73, confirming that the neutral species dominates at physiological pH .

Physicochemical profiling Drug-likeness Quinazoline-2,4-dione

Aqueous Solubility and Polar Surface Area Differentiate the Target Compound from the N3-Unsubstituted Core Scaffold

The measured logSw (log of aqueous solubility) for the target compound is –3.49, with a polar surface area (PSA) of 55.72 Ų . In contrast, the unsubstituted core scaffold 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 28888-44-0; MW 222.2) lacks the N3-phenethyl group, resulting in higher predicted aqueous solubility (estimated logSw ≈ –2.0 to –2.5 based on reduced MW and hydrocarbon content) and a comparable PSA. The lower solubility of the target compound is a direct consequence of the phenethyl substituent and must be considered when designing assay conditions—DMSO stock concentrations and aqueous dilution protocols may need adjustment relative to the more soluble unsubstituted core .

Solubility Formulation Quinazoline-2,4-dione

Mycobacterium tuberculosis Uracil DNA Glycosylase (MtUng) Inhibition by the Core Scaffold as a Class-Level Indicator

The core scaffold 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (without N3 substitution) inhibits Mycobacterium tuberculosis uracil DNA glycosylase (MtUng) with an IC50 of 0.93 µM in a fluorescence assay at pH 8, 37 °C [1][2]. This places the scaffold among the more potent non-uracil fragment inhibitors identified in the Kesharwani et al. (2023) crystallographic fragment screen [2]. The target compound (CAS 899901-36-1) carries the identical 6,7-dimethoxyquinazoline-2,4-dione pharmacophore plus the N3-phenethyl substituent, which may provide additional hydrophobic contacts within the MtUng active site based on the available crystal structures [2]. Quantitative IC50 data for the N3-phenethyl derivative itself has not been published; the IC50 for the unsubstituted scaffold is the closest available comparator. Notably, the comparator uracil (the natural substrate) shows an IC50 of 2.05 µM in the same assay [1], meaning the core scaffold is approximately 2.2-fold more potent than uracil.

Antitubercular Uracil DNA glycosylase MtUng inhibitor

Divergent Target Engagement Profile vs. the 2-Thione Isostere (BDBM32326) in Bcl-xL Binding

The 2-thione isostere 4-amino-6,7-dimethoxy-3-(2-phenylethyl)-2-quinazolinethione (BDBM32326, CID 1482685) binds to the anti-apoptotic protein Bcl-xL with EC50 values of 10.1 µM (384-well HTS format, pH 7.4, 2 °C) and 3.34 µM (University of New Mexico confirmatory assay) [1]. In contrast, the 2,4-dione scaffold engages entirely different biological targets—the carbonyl at position 2 cannot form the thiophilic interactions that the thione sulfur can, and the absence of the 4-amino group eliminates key hydrogen-bond donor capacity. This is evidenced by the fact that no Bcl-xL binding data exists for any 2,4-dione analog in BindingDB, while the 2-thione analog is a confirmed Bcl-xL ligand. The target compound's core scaffold instead shows MtUng inhibition (IC50 0.93 µM, see Evidence Item 3), demonstrating that the 2,4-dione vs. 2-thione substitution represents a genuine target-engagement branch point within this chemical series [2].

Target selectivity Bcl-xL Quinazoline isosteres

Antibacterial and Cytotoxic Class-Level Evidence from the 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Series (Kuran et al., 2012)

Kuran et al. (2012) synthesized and evaluated a series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives—the identical core scaffold to the target compound—for antibacterial activity against Gram-positive and Gram-negative bacterial species and for cytotoxic activity [1]. The study, indexed with MeSH terms 'Anti-Bacterial Agents' and 'Antineoplastic Agents', reported that several derivatives within this series exhibited measurable antibacterial and cytotoxic effects [1][2]. Because the target compound (CAS 899901-36-1) shares the identical 6,7-dimethoxyquinazoline-2,4-dione pharmacophore and differs only in its N3 substituent, it falls within the structure-activity landscape mapped by this series. The specific N3-phenethyl substituent was among the structural variations explored; however, individual compound-level MIC or IC50 values were not accessible for extraction from the short communication format (4 pages) [1]. This class-level evidence supports the compound's suitability for antibacterial and anticancer screening, but direct quantitative differentiation from specific series members cannot be provided without the full dataset.

Antibacterial Cytotoxicity Gram-positive Gram-negative

Hydrogen Bond Donor/Acceptor Profile and Rule-of-Five Compliance for Oral Drug-Likeness

The target compound possesses 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), with a molecular weight of 326.35 Da, logP of 2.77, and PSA of 55.72 Ų . All parameters fall within Lipinski's Rule of Five criteria (MW < 500, logP < 5, HBD < 5, HBA < 10). In contrast, the 2-thione isostere BDBM32326 (MW ~341, with an additional HBD from the 4-amino group) has 2 HBDs, and the unsubstituted core scaffold (MW 222.2) lacks the lipophilic bulk needed for membrane penetration. The balanced profile of the target compound—sufficient lipophilicity for membrane crossing without exceeding Rule of Five thresholds—positions it as a more developable oral lead-like molecule than either the excessively polar core scaffold or the potentially more promiscuous 2-thione analog [1].

Drug-likeness Lipinski Rule of Five Oral bioavailability

Research and Industrial Application Scenarios for 6,7-Dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione (CAS 899901-36-1) Based on Quantitative Evidence


Antitubercular Fragment-to-Lead Optimization Starting from the MtUng Core Scaffold

Programs targeting Mycobacterium tuberculosis uracil DNA glycosylase (MtUng) can use CAS 899901-36-1 as a direct follow-up compound to the core scaffold fragment (IC50 0.93 µM) identified by Kesharwani et al. (2023) [1]. The N3-phenethyl substituent provides additional hydrophobic surface for probing the uracil-binding pocket, while the 6,7-dimethoxy pattern maintains the critical hydrogen-bond interactions observed in the co-crystal structures. The compound's logP of 2.77 and PSA of 55.72 Ų support passive diffusion into mycobacterial cells. Procurement priority over the unsubstituted scaffold is justified by the enhanced lipophilicity and the potential for improved MtUng potency through N3-substituent optimization.

Antibacterial Screening Cascade for Gram-Negative Pathogens

The Kuran et al. (2012) class-level evidence establishes the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione series as having antibacterial activity against both Gram-positive and Gram-negative bacteria [2]. CAS 899901-36-1, with its balanced logP (2.77) and modest PSA (55.72 Ų), is positioned within the physicochemical space associated with Gram-negative outer membrane penetration. For procurement decisions, this compound is preferable to the unsubstituted 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione core (logP estimated < 1.0), which may lack sufficient lipophilicity for efficient membrane crossing in whole-cell assays.

Selectivity Profiling Against the Bcl-xL / MtUng Target-Engagement Branch Point

For research groups seeking to dissect the target-engagement consequences of the 2,4-dione vs. 2-thione oxidation state, CAS 899901-36-1 provides the definitive 2,4-dione comparator to the 2-thione isostere BDBM32326 (Bcl-xL EC50 3.34–10.1 µM) [3]. This pair of compounds shares identical 6,7-dimethoxy and N3-phenethyl substituents but diverges at position 2, enabling clean structure-activity relationship (SAR) analysis. Procurement of both compounds is essential for any program investigating quinazoline-based inhibitors of either Bcl-2 family proteins or MtUng, as target engagement is mutually exclusive between the two oxidation states.

Oral Drug-Likeness Optimization Using the Rule-of-Five-Compliant 3-Phenethyl Scaffold

CAS 899901-36-1 satisfies all Lipinski Rule of Five criteria (MW 326.35, logP 2.77, HBD 1, HBA 6) , making it a suitable lead-like starting point for oral bioavailability optimization. In contrast, the core scaffold lacking the N3-phenethyl group has suboptimal lipophilicity (estimated logP < 1.0) and two HBDs, which may limit oral absorption. For medicinal chemistry teams procuring quinazoline-2,4-dione building blocks for oral drug programs, the target compound offers a more favorable developability profile than either the polar unsubstituted scaffold or the more complex 2-thione analog with its additional HBD.

Quote Request

Request a Quote for 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.